

Application Notes and Protocols: C25-140 in a Psoriasis Mouse Model

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C25-140

Cat. No.: B15611908

[Get Quote](#)

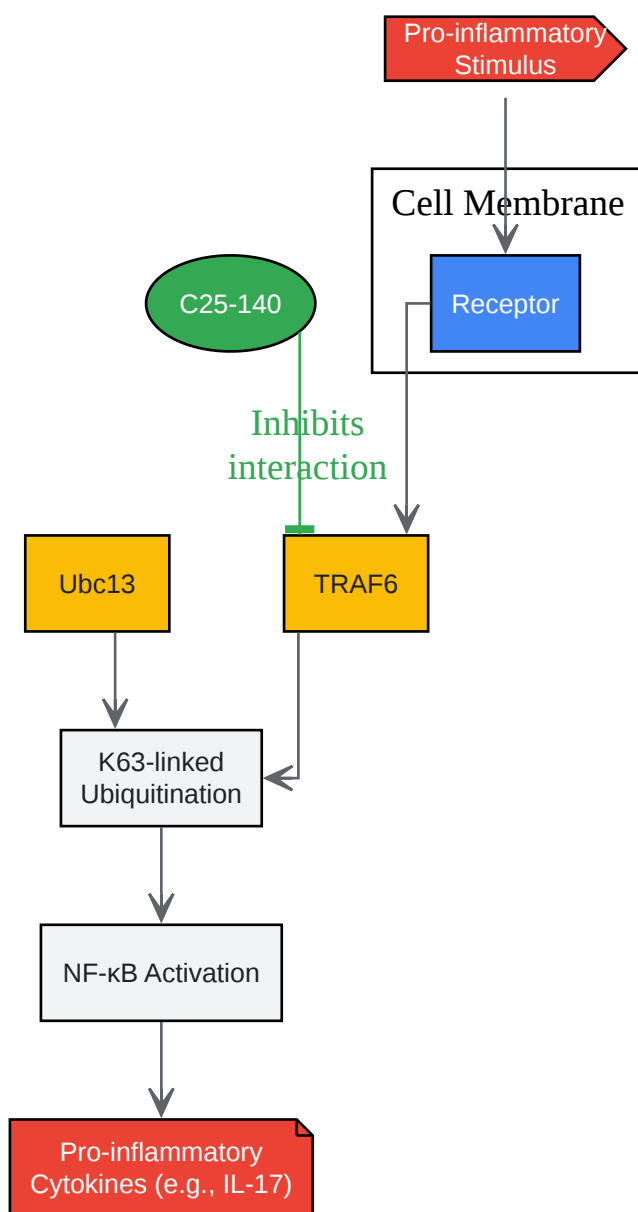
For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The NF- κ B signaling pathway plays a crucial role in the pathogenesis of psoriasis, making it a key target for therapeutic intervention. **C25-140** is a novel small molecule inhibitor that targets the E3 ligase activity of TNF receptor-associated factor 6 (TRAF6) by disrupting its interaction with the E2-conjugating enzyme Ubc13.[1][2][3] This inhibition effectively impedes the activation of the canonical NF- κ B pathway, which is a hallmark of chronic inflammation and autoimmune diseases.[1][3][4] Preclinical studies in an imiquimod-induced psoriasis mouse model have demonstrated that topical application of **C25-140** can significantly ameliorate disease symptoms, highlighting its potential as a therapeutic agent for psoriasis.[1][4]

Mechanism of Action

C25-140 directly binds to TRAF6, an E3 ubiquitin ligase, and inhibits its interaction with the ubiquitin-conjugating enzyme Ubc13.[2] This interaction is essential for the formation of Lys63-linked ubiquitin chains, a critical step in the signal propagation for inflammatory and immune responses that lead to the activation of the NF- κ B pathway.[1][3] By blocking the TRAF6-Ubc13 interaction, **C25-140** reduces TRAF6 E3 ligase activity, thereby downregulating NF- κ B activation and the subsequent expression of pro-inflammatory cytokines.[1][2][3]



[Click to download full resolution via product page](#)

C25-140 inhibits the TRAF6-Ubc13 interaction, blocking NF-κB activation.

Data Presentation

The efficacy of **C25-140** in the imiquimod-induced psoriasis mouse model was assessed by daily scoring of disease parameters and measurement of IL-17 cytokine levels at the end of the study.^{[1][4]} The results demonstrate a significant improvement in all measured clinical scores and a reduction in pro-inflammatory cytokine levels in **C25-140**-treated mice compared to the control group.^{[1][4]}

Parameter	Control Group (IMQ only)	C25-140 Treated Group (IMQ + C25-140)	Statistical Significance
Cumulative Score	Increased over time	Significantly reduced	p < 0.001
Thickness Score	Increased over time	Significantly reduced	p < 0.01
Scaling Score	Increased over time	Significantly reduced	p < 0.001
Erythema Score	Increased over time	Significantly reduced	p < 0.0001
IL-17 Cytokine Levels	Elevated	Significantly decreased	p < 0.05

Data summarized from Brenke et al., 2018. The values represent the overall trend and statistical significance reported in the study. For detailed daily scores, refer to the original publication.[\[1\]](#)[\[4\]](#)

Experimental Protocols

Imiquimod-Induced Psoriasis Mouse Model

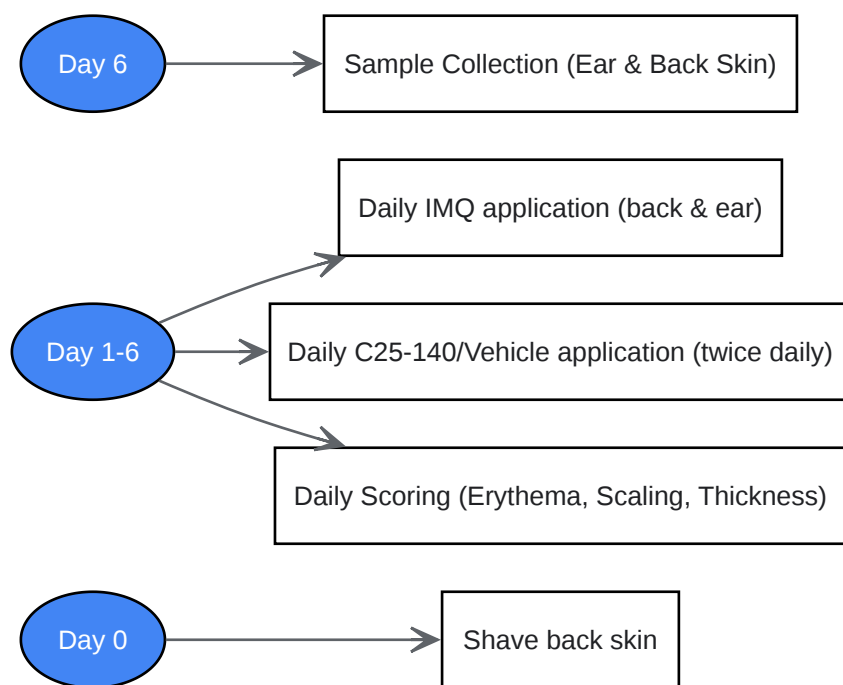
This model is widely used due to its convenience, low cost, and ability to replicate key features of human psoriasis.[\[5\]](#)

Materials:

- Mice (e.g., BALB/c or C57BL/6)[\[4\]](#)[\[5\]](#)
- Imiquimod cream (5%)
- **C25-140** solution
- Vehicle control for **C25-140**
- Calipers for measuring ear thickness
- Scoring system for erythema, scaling, and thickness

Procedure:

- Acclimatization: Acclimatize mice for at least one week before the experiment.
- Hair Removal: On day 0, shave the dorsal back skin of the mice.
- Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and the right ear for 6 consecutive days.[\[1\]](#)[\[4\]](#)
- Treatment:
 - Divide mice into a control group and a **C25-140** treatment group (n=8 per group).[\[4\]](#)
 - Topically apply **C25-140** (at a final dose of ~1.5 mg/kg per application) or vehicle control to the same areas (back and ear) twice daily.[\[1\]](#)
- Monitoring and Scoring:
 - Monitor the mice daily for signs of inflammation.
 - Score the severity of erythema, scaling, and skin thickness on the back skin daily using a scale of 0 to 4 (0: none; 1: slight; 2: moderate; 3: marked; 4: very marked).[\[4\]](#)
 - The cumulative score is the sum of the individual scores for erythema, scaling, and thickness.[\[4\]](#)
 - Measure ear thickness daily using calipers.
- Sample Collection: On day 6, euthanize the mice and collect samples from the ear and back skin for further analysis.[\[1\]](#)[\[4\]](#)



[Click to download full resolution via product page](#)

Experimental workflow for the imiquimod-induced psoriasis mouse model.

Cytokine Measurement by ELISA

Materials:

- Collected ear tissue
- Lysis buffer
- ELISA kit for IL-17
- Plate reader

Procedure:

- Tissue Homogenization: Homogenize the collected ear tissue in an appropriate lysis buffer.
- Centrifugation: Centrifuge the homogenates to pellet cellular debris.
- Supernatant Collection: Collect the supernatant containing the proteins.

- ELISA: Perform an ELISA for IL-17 according to the manufacturer's instructions.
- Data Analysis: Determine the concentration of IL-17 in each sample using a standard curve and normalize to the total protein concentration.

Conclusion

C25-140 demonstrates significant therapeutic potential for psoriasis by targeting the TRAF6-Ubc13 interaction and subsequently inhibiting the pro-inflammatory NF- κ B signaling pathway. The experimental protocols outlined provide a robust framework for evaluating the in vivo efficacy of **C25-140** and similar compounds in a well-established psoriasis mouse model. The presented data underscores the importance of TRAF6 E3 ligase activity in the pathogenesis of psoriasis and validates it as a promising target for the development of novel anti-psoriatic therapies.[1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of psoriasis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: C25-140 in a Psoriasis Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611908#using-c25-140-in-a-psoriasis-mouse-model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com